Product packaging for 2-Acetylthiazole-4-carboxylic acid(Cat. No.:CAS No. 13139-47-4)

2-Acetylthiazole-4-carboxylic acid

Cat. No.: B082975
CAS No.: 13139-47-4
M. Wt: 171.18 g/mol
InChI Key: SQOJCKCNKKLIFE-UHFFFAOYSA-N
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Description

2-Acetylthiazole-4-carboxylic acid is a biologically significant thiazole compound with widespread distribution across diverse organisms. Research has identified it in members of the eukaryotes, archaebacteria, and eubacteria, with tissue concentrations ranging from 27 to 1100 nmol/g dry weight . Its universal presence, substantial concentration in biological tissues, and distinct chemical structure featuring a reactive carbonyl group have led to the proposal that it may function as a previously unrecognized coenzyme . This potential coenzymatic role makes it a compound of high interest for fundamental biochemical research. Researchers are exploring its mechanisms of action, which may involve its reactivity as a key feature. The study of this compound can provide valuable insights into novel metabolic pathways and essential cellular processes across different domains of life. It is strictly for use in laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NO3S B082975 2-Acetylthiazole-4-carboxylic acid CAS No. 13139-47-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3S/c1-3(8)5-7-4(2-11-5)6(9)10/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOJCKCNKKLIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157021
Record name 2-Acetylthiazole-4-carboxylic acid
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Molecular Weight

171.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13139-47-4
Record name 2-Acetylthiazole-4-carboxylic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetylthiazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetyl-1,3-thiazole-4-carboxylic acid
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-Acetylthiazole-4-carboxylic Acid

Traditional methods for constructing the this compound scaffold often rely on the sequential introduction of the acetyl and carboxyl functional groups onto a pre-formed thiazole (B1198619) ring or the cyclization of appropriately substituted precursors.

Conventional Approaches via Thiazole Acetylation and Subsequent Carboxylation

One of the classical routes involves the acetylation of a thiazole or a thiazole derivative, followed by a separate carboxylation step. For instance, a common strategy begins with the synthesis of a simpler thiazole, such as 2-aminothiazole (B372263), which can be prepared through the Hantzsch thiazole synthesis by reacting thiourea (B124793) with a suitable α-halocarbonyl compound like chloroacetaldehyde. google.comyoutube.com The resulting 2-aminothiazole can then undergo a Sandmeyer-type reaction to replace the amino group with a bromine atom, yielding 2-bromothiazole (B21250). google.com

The crucial acetyl group is then introduced. This can be achieved by treating the 2-bromothiazole with a strong base like butyllithium, followed by quenching with an acetylating agent such as ethyl acetate, to produce 2-acetylthiazole (B1664039). google.com The final step, the introduction of the carboxylic acid group at the C4 position, presents a significant challenge and is often the yield-limiting step in this sequence. This transformation typically requires harsh conditions and specific reagents to achieve the desired regioselectivity.

Synthesis from Substituted Thiazole Precursors

An alternative and often more efficient approach involves starting with thiazole precursors that already contain a substituent that can be converted into either the acetyl or the carboxylic acid group. This strategy often provides better control over the regiochemistry of the final product.

The Hantzsch thiazole synthesis is a cornerstone in this approach, allowing for the construction of the thiazole ring from an α-haloketone and a thioamide. youtube.comchemhelpasap.commdpi.com By carefully selecting the starting materials, a precursor to the acetyl group can be incorporated directly into the thiazole framework. For example, reacting an α-haloketone bearing a protected or masked acetyl group with a suitable thioamide can yield a 2-substituted thiazole that can be later converted to the desired acetyl derivative.

The regioselectivity of the Hantzsch synthesis is generally high, leading to the predictable formation of the desired thiazole isomer. chemhelpasap.com This method offers versatility, as a wide range of substituted α-haloketones and thioamides are commercially available or can be readily synthesized.

Once a thiazole with an appropriate substituent at the C4-position is obtained, various oxidative methods can be employed to form the carboxylic acid group. A common precursor for this transformation is a 4-methyl or 4-alkylthiazole derivative. The oxidation of the alkyl group to a carboxylic acid can be achieved using strong oxidizing agents. For instance, potassium permanganate (B83412) (KMnO₄) has been successfully used to oxidize a dl-2-(α-aminoethyl)-thiazole-4-carboxylic acid precursor to yield this compound. researchgate.net Similarly, a patent describes the oxidation of a compound with a side chain at the 5-position of the thiazole ring to a carboxylic acid using an aqueous solution of potassium permanganate. google.com

Another strategy involves the use of a 4-formylthiazole derivative, which can be oxidized to the corresponding carboxylic acid. This approach is mentioned in the context of synthesizing thiazole derivatives for the treatment of pain, anxiety, or depression. google.com

Modernized Synthetic Strategies and Optimization Studies

In recent years, the focus has shifted towards developing more efficient and environmentally friendly synthetic methods. This includes the exploration of one-pot reactions and the use of novel catalysts to improve yields and reduce the number of synthetic steps.

Exploration of One-Pot Reaction Sequences

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resources, and waste reduction. For the synthesis of thiazole derivatives, one-pot multi-component procedures based on the Hantzsch reaction have been developed. mdpi.comresearchgate.net These methods often utilize catalysts, such as silica-supported tungstosilisic acid, to facilitate the reaction between an α-haloketone, a thiourea, and in some cases, an aldehyde, to produce highly substituted thiazoles in good to excellent yields. mdpi.com

Derivatization and Functionalization of this compound

The presence of both a carboxylic acid and an acetyl group on the thiazole ring allows for a variety of chemical modifications, making this compound a versatile building block in organic synthesis.

Esterification of the carboxylic acid group is a common strategy for producing intermediates and developing prodrugs. researchgate.net Prodrugs are derivatives of active drug molecules that are converted into the parent drug in the body. googleapis.com This approach is often used to improve properties such as solubility and bioavailability. researchgate.net Esterification can be achieved through various methods, including reaction with an alcohol in the presence of an acid catalyst or by using coupling agents. researchgate.netuobabylon.edu.iq The resulting esters can then be used in subsequent reactions or serve as prodrugs that are hydrolyzed by enzymes in the body to release the active carboxylic acid. researchgate.net

The carboxylic acid functionality of this compound can be readily coupled with amines to form amide bonds. nih.gov A notable example is the synthesis of bacillamide, a natural product isolated from marine bacteria, which involves the coupling of this compound with tryptamine (B22526). researchgate.netarkat-usa.org

Amide bond formation is typically facilitated by coupling reagents that activate the carboxylic acid. ucl.ac.uk Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and uronium salts such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). ucl.ac.uknih.gov The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate. This intermediate is then attacked by the amine to form a tetrahedral intermediate, which subsequently collapses to form the stable amide bond and a byproduct derived from the coupling reagent. ucl.ac.uk Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to improve efficiency and minimize side reactions. nih.gov

The efficiency of amide coupling reactions can be influenced by several factors, including the choice of coupling reagent, solvent, base, and reaction temperature. nih.govnih.gov For the synthesis of bacillamide, a method utilizing 1-propylphosphonic anhydride (B1165640) as a coupling agent in the presence of triethylamine (B128534) has been reported. nih.gov Another approach involves the use of EDC and N,N-dimethylpyridin-4-amine (DMAP) with a catalytic amount of HOBt, which has been shown to be effective for coupling with electron-deficient amines. nih.gov The use of a mixed anhydride, formed from this compound and pivaloyl chloride, has also been successfully employed for the synthesis of bacillamide. researchgate.net

Table 2: Optimization of Amide Coupling for Bacillamide Synthesis

Coupling MethodReagentsKey Features
Mixed AnhydridePivaloyl chloride, Tryptamine researchgate.netA method applied in the first total synthesis of bacillamide. researchgate.net
Coupling Reagent1-Propylphosphonic anhydride, Triethylamine, Tryptamine nih.govProduct precipitates from the reaction mixture. nih.gov
Organocatalysis4,6-Dimethylpyrimidin-2-ol, Tryptamine arkat-usa.orgA solvent-free method that proceeds via an eight-membered transition state. arkat-usa.org

Activating the carboxylic acid group is a key step in many derivatization reactions. One common method is the formation of a mixed anhydride. ucl.ac.ukgoogle.com This is typically achieved by reacting the carboxylic acid with an acid chloride, such as pivaloyl chloride, in the presence of a base like triethylamine. researchgate.netgoogle.com The resulting mixed anhydride is a highly reactive species that can readily react with nucleophiles, such as amines, to form amides. researchgate.net This method is a cost-effective alternative to many coupling reagents and is often used in large-scale synthesis. ucl.ac.uk The reaction of the mixed anhydride derived from this compound and pivaloyl chloride with tryptamine is a key step in one of the reported syntheses of bacillamide. researchgate.net

Biological Activities and Pharmacological Investigations of 2 Acetylthiazole 4 Carboxylic Acid and Its Derivatives

Antimicrobial Properties

Thiazole (B1198619) derivatives have attracted considerable attention for their potential as antimicrobial agents. The core thiazole ring is a key structural feature in various natural and synthetic compounds that exhibit potent activity against a wide range of microorganisms.

Evaluation of Antibacterial Efficacy

Derivatives of 2-acetylthiazole-4-carboxylic acid have been synthesized and evaluated for their ability to inhibit bacterial growth. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, various synthesized thiazole derivatives have demonstrated significant antibacterial activity when compared to reference drugs. biointerfaceresearch.com

Research into novel thiosemicarbazone and their corresponding 5-acetylthiazole compounds has highlighted their potential in addressing antibiotic resistance. ekb.eg In one study, 5-acetylthiazole derivative 3b showed notable inhibition of Staphylococcus aureus. ekb.eg Similarly, a series of 4-thiazolidinone-based derivatives were assessed for their antibacterial effects. Compound Les-3166 , for example, caused significant degradation of Pseudomonas aeruginosa biofilms at concentrations of 10, 50, and 100 µM. nih.gov Another study focused on derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, where compound 15 , featuring a 5-nitro-2-furoyl moiety, displayed very strong activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 µg/mL to 15.62 µg/mL. mdpi.com

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

Compound Target Organism Activity Reference
5-Acetylthiazole derivative 3b Staphylococcus aureus Slightly less potent inhibition than Gentamycin ekb.eg
Les-3166 (4-Thiazolidinone) Pseudomonas aeruginosa 58% biofilm degradation at 100 µM nih.gov

| Compound 15 (4-methyl-1,2,3-thiadiazole derivative) | Gram-positive bacteria | MIC: 1.95–15.62 µg/mL | mdpi.com |

Assessment of Antifungal Potential

The antifungal properties of thiazole derivatives are also well-documented, with numerous studies demonstrating their efficacy against various fungal pathogens, particularly Candida albicans. researchgate.netnih.gov

A series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives were synthesized and tested for antifungal activity. Compound 5r was particularly effective against Sclerotinia sclerotiorum and Botrytis cinerea, with EC50 values of 7.21 μg/mL and 7.92 μg/mL, respectively, the latter being more potent than the commercial fungicide azoxystrobin. researchgate.net

Another study investigated newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives against clinical isolates of C. albicans. These compounds showed a very strong antifungal effect, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov The most active derivatives, T2 , T3 , and T4 , exhibited MIC values between 0.008 and 0.98 µg/mL. nih.gov Furthermore, 5-acetylthiazole compound 3b also demonstrated significant activity against Candida albicans. ekb.eg

Table 2: Antifungal Activity of Selected Thiazole Derivatives

Compound/Derivative Series Target Organism Key Findings (MIC/EC50) Reference
Compound 5r Sclerotinia sclerotiorum EC50: 7.21 μg/mL researchgate.net
Compound 5r Botrytis cinerea EC50: 7.92 μg/mL researchgate.net
(2-(cyclopropylmethylidene)hydrazinyl)thiazoles Candida albicans (clinical isolates) MIC: 0.008–7.81 µg/mL nih.gov
Compounds T2, T3, T4 Candida albicans (clinical isolates) MIC: 0.008–0.98 µg/mL nih.gov

| 5-Acetylthiazole derivative 3b | Candida albicans | Significant activity | ekb.eg |

Anti-inflammatory Response Modulation

Thiazole and thiazolidinone derivatives have emerged as promising candidates for the development of new anti-inflammatory agents. researchgate.netnih.gov Their mechanism of action often involves the modulation of key inflammatory pathways and mediators.

A study on coumarin-based analogs, which can be structurally related to thiazole derivatives in the context of heterocyclic compounds, showed that compound 14b exhibited potent anti-inflammatory activity by modulating AKT/mTOR and Nrf2/HO-1 signaling pathways. nih.gov This modulation led to the downregulation of NF-κB, a critical transcription factor in the inflammatory response, resulting in decreased production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. nih.gov

Similarly, a series of 2-imino-4-thiazolidinone derivatives were evaluated for their anti-inflammatory effects. nih.gov Compounds 1k and 1m showed significant in vivo inhibition of inflammation, 81.14% and 78.80% respectively, which was superior to the standard drug indomethacin. nih.gov Compound 1k also markedly suppressed the levels of COX-2 (68.32% reduction) and TNF-α (70.10% reduction), highlighting its potential as a selective COX-2 inhibitor with a favorable safety profile. nih.gov Bacillamide analogues have also been noted for their anti-inflammatory activities. researchgate.netresearchgate.net

Table 3: Anti-inflammatory Effects of Selected Heterocyclic Derivatives

Compound Mechanism/Effect Key Finding Reference
Compound 14b (Coumarin-based) Downregulation of NF-kβ; Modulation of AKT/mTOR and Nrf2/HO-1 pathways EC50: 5.32 μM nih.gov
Compound 1k (2-imino-4-thiazolidinone) Inhibition of COX-2 and TNF-α 81.14% in vivo inflammation inhibition nih.gov

| Compound 1m (2-imino-4-thiazolidinone) | In vivo inflammation inhibition | 78.80% in vivo inflammation inhibition | nih.gov |

Antioxidant Capacity and Free Radical Scavenging

The thiazole nucleus is a component of compounds known for their antioxidant properties. researchgate.net Thiazolidine-4-carboxylic acid (TC), a condensation product of cysteine and formaldehyde, is recognized as a physiologic sulfhydryl antioxidant. nih.gov This antioxidant capability is crucial in mitigating oxidative stress, a factor implicated in aging and various diseases. nih.gov

2-Acetylthiazole (B1664039) itself is noted as an important flavor component that also possesses antioxidant activity. thegoodscentscompany.comchemicalbook.com Furthermore, thiazolidine (B150603) derivatives have been studied for their ability to enhance the activity of antioxidant enzymes like catalase, thereby attenuating cellular oxidative stress. researchgate.net The antioxidant potential of these compounds suggests their utility in therapeutic contexts where combating oxidative damage is beneficial. nih.gov

Algicidal Activity of Synthesized Analogues (e.g., Bacillamides)

A significant area of research for derivatives of this compound is their application as algicides, particularly the natural product family of bacillamides. researchgate.net Bacillamides, isolated from marine bacteria, and their synthetic analogues have demonstrated potent activity against harmful algal bloom (HAB) species, including dinoflagellates and cyanobacteria. researchgate.netnih.gov

The thiazole amide scaffold has been identified as the active pharmacophore responsible for this algicidal activity. nih.gov Studies have shown that some synthetic derivatives display even higher algicidal activity than the natural alkaloids, marking them as promising lead compounds for the development of new, environmentally friendly algicides. nih.govnih.gov

Impact on Cyanobacterial Growth and Viability

Cyanobacterial blooms pose a significant environmental threat, and bacillamides have been investigated for their potential to control them. nih.govresearchgate.net These compounds can act as either algicidal (killing algae) or algistatic (inhibiting growth) agents against various cyanobacteria, depending on the concentration and the specific species. researchgate.netunl.pt

For example, bacillamide A showed the highest efficacy against Microcystis aeruginosa, a common freshwater cyanobacterium, with an EC50 of 19.3 mg/L. nih.gov In contrast, neobacillamide A was potent against Scenedesmus obliquus (EC50 = 5.0 mg/L). nih.gov Synthetic analogues have also shown enhanced activity; the aniline-derived analogue 10d exhibited higher algicidal potential against three freshwater harmful algae compared to natural bacillamides. nih.govnih.gov The primary effect on cyanobacterial cells often involves the collapse of gas vesicles and distortion of the cell shape. researchgate.net While not broad-spectrum cyanobacterial algicides, specific bacillamides could be used to selectively control the growth of particular problematic species. researchgate.netunl.pt

Table 4: Algicidal Activity of Bacillamides and Analogues Against Harmful Algae

Compound Target Algae Algicidal Efficacy (EC50) Reference
Bacillamide A Skeletonema costatum 0.011 mg/L nih.gov
Bacillamide A Microcystis aeruginosa 19.3 mg/L nih.gov
Alkaloid (1) Gymnodinium catenatum 0.58 mg/L nih.gov
Neobacillamide A Scenedesmus obliquus 5.0 mg/L nih.gov

| Aniline-derived analogue (10d) | M. aeruginosa, S. obliquus, C. pyrenoidosa | Higher potential than natural bacillamides | nih.govnih.gov |

Compound Index

Table 5: List of Compounds Mentioned

Effects on Eukaryotic Microalgae Populations

Research into the biological activities of this compound derivatives has revealed their potential as algicidal agents against various eukaryotic microalgae. Notably, a class of natural products known as bacillamides, which feature a 2-acetylthiazole-4-carboxamide core structure, has been the focus of these investigations. These compounds are produced by marine bacteria and have demonstrated inhibitory effects on the growth of several harmful algal bloom (HAB) species.

Studies have evaluated the algicidal efficacy of natural bacillamide alkaloids and their synthetic analogues against both marine and freshwater microalgae. The bioassay results indicate that certain derivatives exhibit significant algicidal activity, in some cases surpassing that of the natural compounds, suggesting their potential as lead compounds for the development of novel algicides. nih.gov

The inhibitory activity of these compounds has been quantified using the EC₅₀ value, which represents the concentration of a compound that causes a 50% reduction in the growth of the algae. For instance, bacillamide A has shown remarkable efficacy against the marine diatom Skeletonema costatum, with an EC₅₀ value as low as 0.011 mg/L. nih.gov Another derivative, known as alkaloid (1), displayed potent activity against the toxic dinoflagellate Gymnodinium catenatum, with an EC₅₀ of 0.58 mg/L. nih.gov

In freshwater systems, natural bacillamides generally exhibit moderate algicidal potential. Bacillamide A was found to be most effective against Microcystis aeruginosa (EC₅₀ = 19.3 mg/L), while neobacillamide A and alkaloid (1) showed potent inhibition of Scenedesmus obliquus with EC₅₀ values of 5.0 mg/L and 14.3 mg/L, respectively. nih.gov Furthermore, synthetic derivatives have been developed that show enhanced activity. For example, an aniline-derived analogue of bacillamide B demonstrated high potency against M. aeruginosa, S. obliquus, and Chlorella pyrenoidosa. nih.govnih.gov

Recent research has also explored structurally simplified analogues of bacillamide A. Several of these derivatives exhibited significant inhibition rates against the toxic dinoflagellates Prorocentrum minimum and Alexandrium pacificum, as well as the diatom S. costatum. mdpi.com These findings underscore the potential of this compound derivatives as a source of new, effective, and potentially selective algicides for the control of harmful algal blooms.

Applications in Advanced Materials and Specialized Fields

Role as a Key Synthetic Building Block in Heterocyclic Chemistry

The inherent reactivity of the functional groups in 2-Acetylthiazole-4-carboxylic acid provides a versatile platform for the synthesis of more complex heterocyclic structures. The acetyl group and the carboxylic acid can undergo a variety of chemical transformations, allowing for the construction of fused ring systems and other novel molecular architectures.

Cyclocondensation reactions, which involve the formation of a ring from two or more reactants, are a key strategy in heterocyclic synthesis. wisdomlib.org While specific examples detailing the cyclocondensation of this compound are not extensively documented in readily available literature, the reactivity of its functional groups suggests its potential in such reactions. For instance, the acetyl group can react with hydrazines or other binucleophiles to form fused pyrazole (B372694) or diazepine (B8756704) rings, respectively. Similarly, the carboxylic acid can be activated and reacted with appropriate partners to form fused pyridinone or oxazinone systems. The synthesis of various fused thiazole (B1198619) acetic acids has been reported, highlighting the utility of the thiazole acetic acid scaffold in generating tricyclic and bicyclic systems with interesting biological activities. nih.gov

The synthesis of related thiazole derivatives often involves the Hantzsch thiazole synthesis or modifications thereof. While not a direct application of this compound as a starting material, these methods underscore the importance of substituted thiazoles in building complex molecules. For example, the synthesis of 2-acylthiazoles can be achieved through the cyclocondensation of α-oxothioamides with bromoacetaldehyde (B98955) diethyl acetal. researchgate.net

Table 1: Potential Heterocyclic Systems from this compound

ReactantPotential Fused Heterocycle
HydrazinePyrazolothiazole
DiaminesDiazepinothiazole
Amino alcoholsOxazepinothiazole
GuanidinePyrimidothiazole

Contributions to Pharmaceutical Lead Compound Development

The thiazole ring is a privileged scaffold in medicinal chemistry, found in a number of clinically used drugs. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an attractive core for designing molecules that can bind to biological targets with high affinity and selectivity.

While direct studies on the pharmaceutical applications of this compound are limited, the broader class of thiazole-4-carboxylic acid derivatives has shown significant promise in drug discovery. For example, a series of 2-phenylthiazole-4-carboxamide (B13865131) derivatives have been synthesized and evaluated as potential cytotoxic agents against various human cancer cell lines, with some compounds showing promising activity. nih.gov Similarly, 2-arylthiazolidine-4-carboxylic acid amides have been investigated as anticancer agents, demonstrating the potential of this chemical class. nih.gov

Furthermore, derivatives of 2-aminothiazole-4-carboxylic acid have been explored for a range of biological activities, including antimicrobial and antiviral properties. researchgate.net The synthesis of 2-substituted-3-acetyl-thiazolidine-4-carbonyl-amino acid derivatives has yielded compounds with antimicrobial activity against various microorganisms. researchgate.net Thiazolidine-4-carboxylic acid derivatives have also been investigated as potential inhibitors of influenza neuraminidase, an important target for antiviral drugs. nih.gov These findings suggest that this compound could serve as a valuable starting material for the synthesis of novel therapeutic agents.

It is noteworthy that this compound has been found to be widely distributed in biological organisms, leading to the proposal that it may function as a previously undescribed coenzyme. nih.gov This natural occurrence further underscores its potential relevance in biological systems and as a lead structure for drug design.

Table 2: Reported Biological Activities of Thiazole-4-Carboxylic Acid Derivatives

Derivative ClassBiological ActivityReference
2-Phenylthiazole-4-carboxamidesAnticancer nih.gov
2-Arylthiazolidine-4-carboxylic acid amidesAnticancer nih.gov
2-Aminothiazole-4-carboxylic acid derivativesAntimicrobial, Antiviral researchgate.net
2-Substituted-3-acetyl-thiazolidine-4-carbonyl-amino acid derivativesAntimicrobial researchgate.net
Thiazolidine-4-carboxylic acid derivativesInfluenza Neuraminidase Inhibition nih.gov

Utility in Agrochemical and Environmental Applications (e.g., as a Precursor to Biocides)

The thiazole nucleus is also a key component in a number of agrochemicals, including fungicides and herbicides. The unique chemical properties of this heterocyclic system can be harnessed to develop effective plant protection agents.

A significant application of this compound in this field is its use as a precursor for the synthesis of the natural product bacillamide. Bacillamide is an algicide produced by the marine bacterium Bacillus. Its synthesis involves the coupling of tryptamine (B22526) with this compound. This demonstrates the direct utility of this compound in generating a biologically active molecule with potential for controlling harmful algal blooms.

While the broader biocidal activity of this compound derivatives is an area that warrants further investigation, the general importance of thiazoles in agrochemicals is well-established. For instance, various thiazole derivatives have been patented as plant protection agents. google.com The structural features of this compound make it an attractive starting point for the synthesis of new agrochemicals with potentially novel modes of action. The development of new biocides is crucial for sustainable agriculture and environmental management, and this compound represents a promising scaffold for such endeavors.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Identification and Quantification in Complex Matrices

Chromatography is a fundamental tool for separating 2-Acetylthiazole-4-carboxylic acid from intricate mixtures, enabling its accurate identification and quantification. The choice of chromatographic method is often dictated by the sample matrix and the required level of sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful technique for the analysis of volatile and semi-volatile compounds, making it suitable for the trace analysis of this compound, often after a derivatization step to increase its volatility. nih.govnih.govresearchgate.net The process involves separating compounds in a gaseous mobile phase and a liquid or solid stationary phase, followed by detection using a mass spectrometer, which provides detailed structural information by analyzing the mass-to-charge ratio of ionized molecules. wiley.comcmbr-journal.comnih.gov

In a seminal study, this compound was identified and quantified in various organisms by converting it to its methyl ester methoxyamine derivative prior to GC-MS analysis. nih.gov This derivatization is crucial for improving the chromatographic behavior of the otherwise polar and less volatile carboxylic acid. The high sensitivity of GC-MS allows for the detection of this compound at nanomolar concentrations per gram of dry weight tissue. nih.gov The selection of appropriate columns, such as those with non-polar or mid-polar stationary phases, is critical for achieving good separation. arcjournals.org Furthermore, the mass spectrometer provides unambiguous identification by comparing the fragmentation pattern of the analyte to that of a known standard or a spectral library. nist.govnih.gov

For complex environmental or biological samples, pre-concentration techniques like solid-phase extraction (SPE) can be employed to isolate and enrich the analyte before GC-MS analysis, thereby enhancing detection limits. nih.govmdpi.com The development of portable GC-MS systems has also opened up possibilities for on-site trace analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including polar and non-volatile molecules like this compound. nih.govmdpi.com This method is particularly advantageous as it often does not require derivatization, simplifying sample preparation. nih.govnih.gov

Developing an HPLC method for this compound involves optimizing several parameters to achieve the desired separation and sensitivity. A common approach is reversed-phase HPLC, where a non-polar stationary phase (like C18) is used with a polar mobile phase. sielc.compensoft.net The mobile phase typically consists of a mixture of water or a buffer and an organic modifier such as acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter that influences the retention time of the carboxylic acid by affecting its ionization state.

For instance, a method for a structurally related thiazolidine-4-carboxylic acid utilized a C18 column with a mobile phase of acetonitrile and a phosphate (B84403) buffer at a specific pH to achieve separation. pensoft.net Detection is commonly performed using a UV detector, as the thiazole (B1198619) ring exhibits UV absorbance. The selection of the detection wavelength is crucial for maximizing sensitivity. nih.gov Method validation according to ICH guidelines is essential to ensure the method is accurate, precise, reproducible, and specific for its intended purpose. pensoft.net

For quantitative analysis, a calibration curve is constructed using standards of known concentrations. The linearity, limit of detection (LOD), and limit of quantification (LOQ) of the method are determined to ensure its reliability for measuring the concentration of this compound in various samples. nih.gov

Interactive Table: HPLC Method Parameters for Thiazole Carboxylic Acid Analysis

ParameterStationary PhaseMobile Phase CompositionDetectionReference
Method 1 C18Acetonitrile: Phosphate buffer (pH 3) (50:50 v/v)UV (225 nm) pensoft.net
Method 2 Symmetry C18Gradient elution with ethyl acetateDiode Array Detector nih.gov
Method 3 C18Borax-monopotassium phosphate bufferUV (273 nm) nih.gov
Method 4 Chiralcel OD-Hn-hexane:isopropanol (85:15 v/v)UV (254 nm) & Optical Rotation researchgate.net

This table is for illustrative purposes and combines data from analyses of related thiazole carboxylic acids.

Advanced Spectroscopic Methods for Structural Elucidation of Derivatives

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of this compound and its derivatives. These techniques provide detailed information about the molecular framework, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

For example, in the ¹H NMR spectrum of a thiazole derivative, the chemical shifts of the protons on the thiazole ring and the substituent groups can be precisely assigned. chemicalbook.comresearchgate.net Coupling constants between adjacent protons can provide information about their spatial relationship. Two-dimensional (2D) NMR techniques, such as HMBC, HSQC, and NOESY, are particularly useful for establishing complex structural features and stereochemistry. rsc.orgnih.gov For instance, NOESY experiments can reveal through-space interactions between protons, which is critical for determining the relative stereochemistry of substituents.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the molecular formula of a compound. rsc.orgnih.gov Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio with very high accuracy, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

The molecular ion peak [M+H]⁺ or [M-H]⁻ observed in the HRMS spectrum of a derivative of this compound can be used to calculate its elemental composition with a high degree of confidence. rsc.org This is a critical step in confirming the identity of a newly synthesized derivative or an unknown compound isolated from a natural source. The structures of synthesized thiazole derivatives are often confirmed using a combination of spectroscopic techniques, including HRMS, alongside NMR and IR spectroscopy. anadolu.edu.tr The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. rsc.org

Interactive Table: Spectroscopic Data for Thiazole Derivatives

Compound ClassTechniqueKey FindingsReference
Thiazole Derivatives¹H NMR, ¹³C NMRConfirmation of synthesized structures and substituent positions. nih.govmdpi.com
Thiazole Derivatives2D NMR (HMBC, HSQC, NOESY)Elucidation of ring closure direction and stereochemistry. rsc.org
Azo-thiazole DerivativesHRMSObservation of molecular ion peaks consistent with calculated molecular weights. rsc.org
Thiazole-methylsulfonyl DerivativesHRMS, X-rayConfirmation of structures through spectral data and X-ray crystallography. anadolu.edu.tr

This table summarizes findings from studies on various thiazole derivatives, illustrating the application of these techniques.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of 2-acetylthiazole-4-carboxylic acid. Methods like Density Functional Theory (DFT) and semi-empirical methods such as the Modified Neglect of Diatomic Overlap (MNDO) approximation can be employed to model its electronic structure. researchgate.net Such calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential.

The resulting data on electron distribution can indicate the most likely sites for electrophilic and nucleophilic attack, guiding the synthesis of new derivatives. For instance, in a study on a related thienopyrrole carboxylic acid ester, quantum-chemical calculations showed that the selectivity of acylation was more dependent on the electron density distribution in the molecular complexes than on structural parameters. researchgate.net While specific quantum chemical studies on this compound are not extensively available in the provided search results, the principles from studies on other thiazole (B1198619) and heterocyclic systems are directly applicable. researchgate.netnih.govrsc.org These computational approaches are invaluable for predicting the regioselectivity of chemical reactions and understanding the stability of different isomers.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For this compound, MD simulations can provide a detailed understanding of its conformational flexibility in different environments, such as in a solvent or interacting with a biological target. The carboxyl group, in particular, can adopt different conformations, such as syn and anti, which can be influenced by the surrounding environment. bohrium.comchemrxiv.org

Studies on similar molecules, like acetic acid, have utilized MD simulations to investigate the conformational equilibrium of the carboxylic acid group. bohrium.comchemrxiv.orgnih.gov These simulations, often performed using force fields like GAFF (General Amber Force Field) and in conjunction with quantum mechanical calculations, can reveal the relative energetic stabilities of different conformers and the potential energy barriers for their interconversion. bohrium.comchemrxiv.org For this compound, MD simulations could elucidate how the acetyl and carboxylic acid groups orient themselves relative to the thiazole ring and how these conformations influence the molecule's interactions with other molecules, which is crucial for its biological function. The use of software like GROMACS and analysis tools like DL_ANALYSER facilitates these detailed investigations. nih.govmdpi.com

Prediction of Physicochemical Parameters Relevant to Biological Interactions (e.g., Collision Cross Section)

The biological activity of a molecule is intrinsically linked to its physicochemical properties. Computational methods can predict a range of parameters for this compound that are relevant to its behavior in biological systems. This compound has been found to be widely distributed in various organisms, suggesting it may have a significant biological role, possibly as a coenzyme. nih.govacs.org

Key physicochemical parameters that can be computationally predicted include lipophilicity (logP), solubility, and molecular weight. Furthermore, more complex parameters like the collision cross section (CCS), which is a measure of the molecule's size and shape in the gas phase, can be calculated. These parameters are critical for understanding a molecule's pharmacokinetics, such as its absorption, distribution, metabolism, and excretion (ADME) profile. While specific computational predictions for the collision cross section of this compound were not found, the general approach involves using computational models to simulate the molecule's interaction with a buffer gas.

Interactive Data Table: Predicted Physicochemical Properties of Thiazole Derivatives

While specific data for this compound is limited in the search results, the following table illustrates the types of physicochemical parameters that are typically calculated for related thiazole derivatives in computational studies.

Compound ClassPredicted PropertyTypical Value RangeSignificance in Biological Interactions
Thiazole DerivativesLogP-1 to 5Influences membrane permeability and solubility
Thiazole DerivativesMolecular Weight150 to 500 g/mol Affects diffusion and transport across membranes
Thiazole DerivativesHydrogen Bond Donors/Acceptors1-5Determines potential for specific interactions with biological targets

Computational Approaches to Structure-Activity Relationship (SAR) Prediction for Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. Computational approaches play a significant role in predicting the SAR of derivatives of this compound. By systematically modifying the structure of the parent molecule—for example, by introducing different substituents on the thiazole ring or modifying the acetyl and carboxylic acid groups—it is possible to build computational models that correlate these structural changes with changes in biological activity. nih.govresearchgate.netnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can be developed using calculated molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). researchgate.net For instance, studies on 2-arylthiazolidine-4-carboxylic acid amides have demonstrated that even simple modifications can significantly impact their cytotoxic potency and selectivity against cancer cells. nih.govnih.gov Similarly, QSAR studies on N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids have been used to predict their inhibitory activities against neuraminidase. researchgate.net These computational models can guide the synthesis of new derivatives of this compound with potentially enhanced or more specific biological activities.

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Routes

The chemical synthesis of 2-acetylthiazole-4-carboxylic acid and its derivatives is an area ripe for innovation, particularly concerning the principles of green chemistry. Traditional synthetic methods often rely on harsh reagents and generate significant waste. Future research is increasingly focused on developing more environmentally benign and sustainable synthetic strategies.

One promising approach involves the use of eco-friendly biocatalysts. For instance, research has demonstrated the use of chitosan (B1678972) and its derivatives as effective, reusable catalysts for the synthesis of various thiazole (B1198619) compounds. nih.govmdpi.com These methods often employ milder reaction conditions, such as ultrasonic irradiation, leading to shorter reaction times and higher yields. nih.govmdpi.com The development of such green synthetic routes not only reduces the environmental impact but also aligns with the growing demand for sustainable practices in the chemical and pharmaceutical industries.

Future research in this area will likely focus on:

The discovery and engineering of novel enzymes and biocatalysts with enhanced activity and stability for thiazole synthesis.

The utilization of renewable starting materials and green solvents to further minimize the environmental footprint.

The development of one-pot and multi-component reactions to improve process efficiency and reduce waste generation.

In-depth Mechanistic Elucidation of Biological Pathways

While the widespread occurrence of this compound in various organisms suggests a fundamental biological role, the precise mechanisms through which it exerts its effects are not yet fully understood. nih.gov It has been proposed that this compound may function as a previously undescribed coenzyme due to its ubiquitous nature and reactive carbonyl group. nih.gov

Future research should prioritize the in-depth elucidation of the biological pathways involving this compound. This will require a multi-pronged approach, including:

Metabolomic studies: To identify and quantify the compound and its metabolites in different biological systems under various physiological and pathological conditions.

Proteomic and genomic approaches: To identify the specific proteins and genes that interact with or are regulated by this compound.

Enzymatic assays: To characterize the potential coenzymatic functions and identify the enzymes that utilize this molecule as a cofactor.

A deeper understanding of its role in fundamental cellular processes could unveil its involvement in various diseases and open up new avenues for therapeutic intervention.

Exploration of Novel Therapeutic Targets and Applications

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net Derivatives of this compound have shown promise in various therapeutic areas. For example, some derivatives have been investigated as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. researchgate.net Furthermore, other thiazole derivatives have demonstrated potential as anti-diabetic agents by improving insulin (B600854) sensitivity and ameliorating hyperlipidemia. nih.gov

The structural features of this compound, including the thiazole core, the acetyl group, and the carboxylic acid moiety, provide ample opportunities for chemical modification to create libraries of novel compounds. Future research should focus on:

Target-based drug design: Utilizing the known three-dimensional structures of therapeutic targets to design and synthesize derivatives with enhanced potency and selectivity.

Phenotypic screening: Screening libraries of this compound derivatives against various cell-based and whole-organism models to identify novel biological activities.

Exploration of new therapeutic areas: Investigating the potential of these compounds in treating a broader range of diseases, including neurodegenerative disorders, viral infections, and metabolic diseases.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. mdpi.comnih.gov These powerful computational tools can be leveraged to accelerate the design and optimization of this compound derivatives with desired biological activities.

Future research in this domain will likely involve:

Quantitative Structure-Activity Relationship (QSAR) modeling: Developing ML models that can predict the biological activity of novel derivatives based on their chemical structure. researchgate.net This can help prioritize the synthesis of the most promising compounds, saving time and resources.

De novo drug design: Employing generative AI models to design entirely new molecules based on the this compound scaffold with optimized properties for specific therapeutic targets. mdpi.com

Prediction of ADMET properties: Using AI/ML to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of new derivatives, which is a critical aspect of drug development.

By combining the power of AI and ML with traditional medicinal chemistry approaches, researchers can significantly enhance the efficiency and success rate of developing novel therapeutics based on the this compound core.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2-Acetylthiazole-4-carboxylic acid and its derivatives?

  • Methodological Answer : The synthesis typically involves condensation reactions using thiourea or acetylated precursors. For example, ethyl oxalacetate can be condensed with thiocarbamide under acidic conditions to form thiazole-carboxylic acid derivatives . Substitution reactions (e.g., using acyl chlorides or alkyl halides) and oxidation (e.g., with hydrogen peroxide) are also employed to introduce functional groups like acetyl or carboxylate moieties . Reaction optimization often requires temperature control (e.g., 0°C for acetyl chloride additions) and purification via recrystallization .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is critical for purity assessment, as outlined in pharmacopeial standards (e.g., WS/T 40-1996) . Nuclear magnetic resonance (NMR) and mass spectrometry (LC-MS) are used for structural confirmation, with specific attention to thiazole ring protons (δ 7–8 ppm in ¹H NMR) and molecular ion peaks . Infrared (IR) spectroscopy helps identify carbonyl (C=O) and thiazole ring vibrations .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of thiazole-4-carboxylic acid derivatives?

  • Methodological Answer : Yield optimization involves reagent stoichiometry adjustments (e.g., excess acetyl chloride for complete acetylation) and solvent selection (e.g., dichloromethane for solubility). Catalytic methods, such as using pyridine to absorb HCl byproducts during acylation, improve efficiency . Kinetic studies (e.g., monitoring reaction progress via TLC) and column chromatography with gradient elution are recommended for isolating intermediates .

Q. How should researchers address contradictory biological activity data across studies involving thiazole derivatives?

  • Methodological Answer : Contradictions may arise from structural analogs (e.g., 2-phenyl vs. 4-phenyl thiazole substitutions) or impurities in test compounds . To resolve discrepancies:

  • Perform comparative studies using standardized analogs (e.g., 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid vs. 2-acetyl derivatives) .
  • Validate purity via orthogonal methods (HPLC + NMR) and replicate assays under controlled conditions (pH, temperature) .

Q. What strategies are used to study structure-activity relationships (SAR) in thiazole-carboxylic acid derivatives?

  • Methodological Answer : SAR studies rely on systematic modifications:

  • Core structure : Compare 4-carboxylic acid vs. ester derivatives (e.g., methyl 2-aminothiazole-4-carboxylate) to assess bioavailability .
  • Substituent effects : Introduce halogens (e.g., 4-chlorophenyl) or trifluoroethyl groups to evaluate electronic and steric impacts on target binding .
  • Pharmacophore modeling : Use computational tools to align derivatives (e.g., candesartan-related compounds) with receptor active sites .

Q. What are the stability challenges for this compound under experimental conditions?

  • Methodological Answer : The compound may degrade via hydrolysis of the acetyl group in aqueous media. Stability studies should:

  • Test pH-dependent degradation (e.g., buffer solutions from pH 2–9) .
  • Use accelerated stability protocols (40°C/75% RH) and monitor via HPLC .
  • Consider lyophilization for long-term storage to prevent moisture-induced decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.